5-Isocyanato-1-methylindoline
Overview
Description
Preparation Methods
The synthesis of 5-Isocyanato-1-methylindoline typically involves the reaction of 1-methylindoline with phosgene or its derivatives under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps to ensure the purity and stability of the compound .
Chemical Reactions Analysis
5-Isocyanato-1-methylindoline undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form urea and carbamate derivatives.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.
Polymerization: It can undergo polymerization reactions to form polyurethanes when reacted with polyols.
Common reagents used in these reactions include amines, alcohols, and water, with conditions typically involving mild temperatures and inert atmospheres to prevent side reactions . The major products formed from these reactions are urea, carbamate derivatives, and polyurethanes .
Scientific Research Applications
5-Isocyanato-1-methylindoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is employed in the study of enzyme mechanisms and protein modifications.
Medicine: Research into its potential therapeutic applications, including drug development, is ongoing.
Industry: It is used in the production of specialty polymers and materials.
Mechanism of Action
The mechanism of action of 5-Isocyanato-1-methylindoline involves its reactivity with nucleophiles, leading to the formation of stable urea and carbamate derivatives . These reactions are facilitated by the electrophilic nature of the isocyanate group, which readily reacts with nucleophiles such as amines and alcohols . The molecular targets and pathways involved in these reactions are primarily related to the formation of covalent bonds between the isocyanate group and nucleophilic sites on other molecules .
Comparison with Similar Compounds
5-Isocyanato-1-methylindoline can be compared with other isocyanate derivatives such as:
Phenyl isocyanate: Similar in reactivity but differs in the aromatic ring structure.
Methyl isocyanate: More volatile and toxic, used in industrial applications.
Toluene diisocyanate: Widely used in the production of polyurethanes, with multiple isocyanate groups.
The uniqueness of this compound lies in its indole structure, which imparts specific chemical properties and reactivity patterns that are distinct from other isocyanate derivatives .
Properties
IUPAC Name |
5-isocyanato-1-methyl-2,3-dihydroindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-5-4-8-6-9(11-7-13)2-3-10(8)12/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBVXJDYCNQFSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640301 | |
Record name | 5-Isocyanato-1-methyl-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921938-71-8 | |
Record name | 5-Isocyanato-1-methyl-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methylindolin-5-yl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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